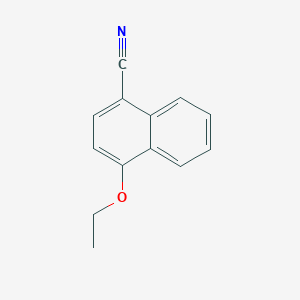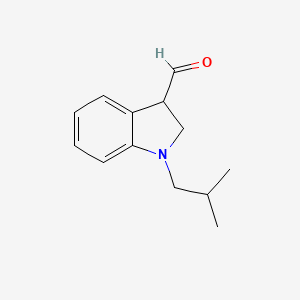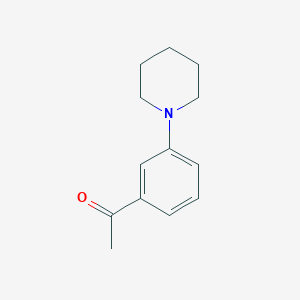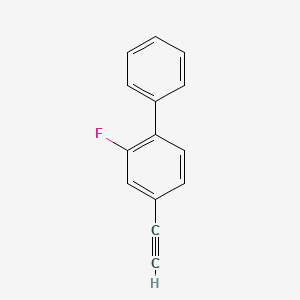![molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.
Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.
科学的研究の応用
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds for research purposes.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring, making it less complex.
1,2-Dimethylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, which limits its reactivity in certain applications.
Uniqueness
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC名 |
4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3 |
InChIキー |
JIZAOJRNJHFWBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C=CN=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)


![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)


![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)




![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
